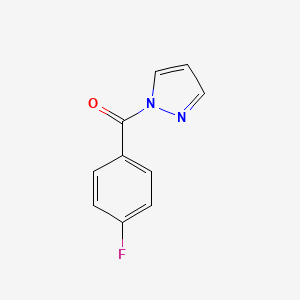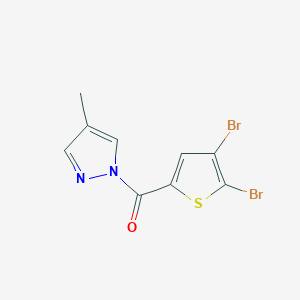![molecular formula C12H15NO4 B10977292 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10977292.png)
3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ピロリジン-1-イルカルボニル)-7-オキサビシクロ[221]ヘプト-5-エン-2-カルボン酸は、その独特な二環式構造によって特徴付けられる複雑な有機化合物です。
製法
合成経路と反応条件
3-(ピロリジン-1-イルカルボニル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸の合成は、通常、複数段階のプロセスを伴います。一般的な方法の1つは、適切なジエンとジエノフィルのジールス・アルダー反応から始めて、二環式コアを形成します。その後の官能基化工程により、ピロリジン-1-イルカルボニル基とカルボン酸基が導入されます。反応条件には、ジクロロメタンやトルエンなどの有機溶媒の使用や、ルイス酸などの触媒を用いて環状付加反応を促進することがよくあります。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。温度、圧力、連続フローリアクターの使用などの反応条件の最適化により、収率と純度が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、目的の生成物を単離します。
化学反応解析
反応の種類
3-(ピロリジン-1-イルカルボニル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を用いて酸化することができ、酸化された誘導体の形成につながります。
還元: 水素化リチウムアルミニウムなどの試薬を用いた還元反応では、カルボニル基をアルコールに変換することができます。
一般的な試薬と条件
酸化: 還流条件下での水溶液中の過マンガン酸カリウム。
還元: 低温での無水エーテル中の水素化リチウムアルミニウム。
置換: 水素化ナトリウムなどの塩基の存在下でのアミンやチオールなどの求核剤。
主要生成物
これらの反応から生成される主要生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸やケトンが生成される場合があり、還元により通常、アルコールが生成されます。
科学研究への応用
化学
有機化学において、3-(ピロリジン-1-イルカルボニル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特な構造は、新しい合成方法の開発において貴重な中間体となります。
生物学
生物学的研究では、この化合物は、リガンドとしての可能性があるため、酵素相互作用と結合親和性を研究するために使用できます。また、生物学的に活性な分子の合成の前駆体としても役立ちます。
医学
医薬品化学では、この化合物の誘導体は、潜在的な治療特性について調査されています。それらはさまざまな生物学的標的に対して活性を示す可能性があり、薬物開発の候補となっています。
産業
産業セクターでは、この化合物は、反応性官能基のため、ポリマーや樹脂などの先進材料の製造に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a suitable diene and a dienophile to form the bicyclic core. Subsequent functionalization steps introduce the pyrrolidin-1-ylcarbonyl and carboxylic acid groups. Reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the cycloaddition reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
科学的研究の応用
Chemistry
In organic chemistry, 3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用機序
3-(ピロリジン-1-イルカルボニル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸がその効果を発揮するメカニズムは、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に相互作用し、その活性を調節する可能性があります。二環式構造により、特定の結合相互作用が可能になり、官能基は水素結合やその他の非共有結合相互作用に関与することができます。
類似化合物の比較
類似化合物
ビシクロ[2.2.1]ヘプト-5-エン-2,3-ジカルボン酸無水物: この化合物は、二環式コアを共有していますが、官能基が異なります。
ビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸エチルエステル: ピロリジン-1-イルカルボニル基の代わりにエステル官能基を持つ同様の二環式構造。
独自性
3-(ピロリジン-1-イルカルボニル)-7-オキサビシクロ[2.2.1]ヘプト-5-エン-2-カルボン酸は、ピロリジン-1-イルカルボニル基の存在により、独特の化学的および生物学的特性を付与されるため、独特です。この官能基は、化合物の反応性と結合親和性を高めることができ、さまざまな研究用途において貴重な足場となります。
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: This compound shares the bicyclic core but differs in its functional groups.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, ethyl ester: Similar bicyclic structure with an ester functional group instead of the pyrrolidin-1-ylcarbonyl group.
Uniqueness
3-(Pyrrolidin-1-ylcarbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the pyrrolidin-1-ylcarbonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and binding affinity, making it a valuable scaffold in various research applications.
特性
分子式 |
C12H15NO4 |
|---|---|
分子量 |
237.25 g/mol |
IUPAC名 |
3-(pyrrolidine-1-carbonyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO4/c14-11(13-5-1-2-6-13)9-7-3-4-8(17-7)10(9)12(15)16/h3-4,7-10H,1-2,5-6H2,(H,15,16) |
InChIキー |
KTNICQRYSGMQIW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2C3C=CC(C2C(=O)O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


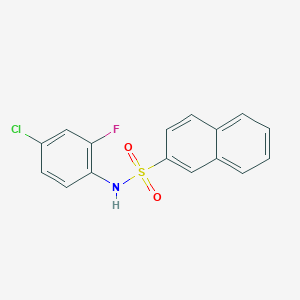
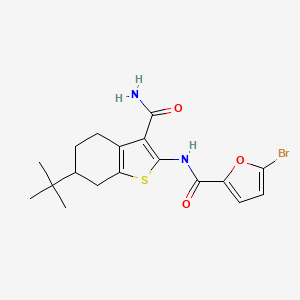
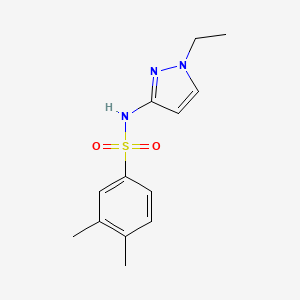

![1-methyl-4-nitro-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10977243.png)
![Ethyl 3-methyl-5-[(1-phenylethyl)amino]-1,2-thiazole-4-carboxylate](/img/structure/B10977244.png)
![1,1'-(4-Methylbenzene-1,2-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B10977249.png)
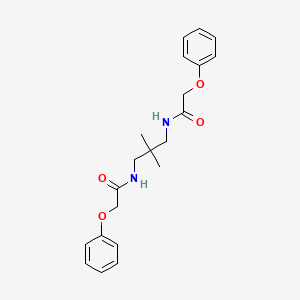
![3-[(4-Chlorobenzyl)carbamoyl]bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B10977265.png)
![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-1-phenylmethanesulfonamide](/img/structure/B10977275.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B10977288.png)
